(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid
Description
(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid is an organoboron compound featuring a phenylboronic acid core substituted with a 3-chlorophenoxymethyl group. This structure combines the reactivity of boronic acids—known for their role in Suzuki-Miyaura cross-coupling reactions—with the steric and electronic effects imparted by the chlorophenoxy moiety. The chlorine atom at the meta position on the phenoxy group enhances the compound’s electron-withdrawing properties, influencing its acidity, solubility, and interaction with biological targets . Its synthesis typically involves coupling reactions between appropriately substituted phenols and boronic acid precursors, as seen in analogous compounds .
Properties
IUPAC Name |
[3-[(3-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-5-2-6-13(8-12)18-9-10-3-1-4-11(7-10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHIXOHXTULBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681345 | |
| Record name | {3-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-73-2 | |
| Record name | {3-[(3-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chlorophenoxy)methyl)phenyl)boronic acid typically involves the reaction of 3-chlorophenol with formaldehyde to form 3-(chloromethyl)phenol. This intermediate is then reacted with phenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a base, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine
In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .
Mechanism of Action
The primary mechanism of action for (3-((3-Chlorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the base, which activates the boronic acid group for transmetalation .
Comparison with Similar Compounds
Table 2: Catalytic Activity of Boronic Acids in Amide Bond Formation
| Compound | Relative Activity | Key Feature |
|---|---|---|
| Phenylboronic acid | 1× | Baseline |
| o-Nitrophenylboronic acid | 5× | Strong electron withdrawal |
| Target Compound | ~3× (estimated) | Moderate electron withdrawal |
Antimicrobial Effects
- 4-Chlorophenyl-substituted quinoxaline-boronic acid derivatives () show potent antimicrobial activity (MIC: 2–4 µg/mL), comparable to standard drugs. The target compound’s 3-chlorophenoxy group may similarly enhance membrane penetration or target binding .
- Trifluoromethoxy phenylboronic acids () exhibit antibacterial activity against S. aureus (MIC: 8–16 µg/mL), suggesting chlorine substituents could provide comparable or superior efficacy .
HDAC Inhibition
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The target compound’s chlorine atom may improve binding affinity through hydrophobic interactions .
Physical Properties and Solubility
- B4 (3-((2,6-dimethoxyphenylimino)methyl)phenylboronic acid) () is soluble in ethanol and DMSO, with elemental analysis matching calculated values (C: 63.92%, H: 5.25%). The target compound’s chlorine substituent may reduce solubility in polar solvents compared to methoxy groups .
- Carboxy phenyl boronic acid () has an average concentration of 10,596.1 ppm in LC-MS/MS analyses, with higher variability (%RSD: 6.1%) than methyl phenyl boronic acid (%RSD: 1.9%). This suggests halogenated analogs like the target compound may require specialized analytical methods .
Biological Activity
(3-((3-Chlorophenoxy)methyl)phenyl)boronic acid is a compound that belongs to the class of boronic acids, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its interactions, potential therapeutic applications, and underlying mechanisms.
The molecular formula for this compound is . It features a boronic acid functional group that allows for reversible covalent bonding with diols, which is crucial for its biological interactions.
Boronic acids, including this compound, primarily exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Boronic acids can inhibit enzymes such as serine proteases and β-lactamases by forming reversible covalent bonds with active site residues. This interaction can lead to the inhibition of bacterial growth and resistance mechanisms.
- Modulation of Protein Interactions : The ability of boronic acids to bind to diols allows them to interfere with protein-protein interactions, potentially altering signaling pathways and cellular responses.
- Anticancer Activity : Some studies suggest that boronic acids can affect cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth.
Anticancer Activity
Research indicates that boronic acids exhibit anticancer properties by targeting various pathways involved in tumorigenesis. For instance, studies have shown that modifications of the boronic acid structure can enhance selectivity and potency against cancer cells. In particular:
- Mechanism : Boronic acids can bind covalently to 1,2- and 1,3-diols present on glycoproteins in cancer cells, facilitating targeted drug delivery and enhancing therapeutic efficacy against tumors .
- Case Study : A derivative of fulvestrant modified with a boronic acid group demonstrated improved bioavailability and maintained pharmacological properties while exhibiting significant inhibitory effects on breast cancer cell lines .
Antibacterial Activity
Boronic acids have been recognized for their antibacterial properties, especially against resistant strains:
- Mechanism : The compound acts as a β-lactamase inhibitor, which is crucial for overcoming antibiotic resistance in Gram-negative bacteria. It binds to serine residues in the active site of β-lactamases, preventing the hydrolysis of β-lactam antibiotics .
- Case Study : A study reported that certain boronic acid derivatives exhibited Ki values in the low nanomolar range against class C β-lactamases, indicating potent inhibitory activity .
Other Biological Activities
Boronic acids also display antiviral activities and have potential applications as sensors due to their ability to interact with various biomolecules.
Summary of Biological Activities
| Activity Type | Mechanism | Example Findings |
|---|---|---|
| Anticancer | Covalent binding to glycoproteins | Enhanced efficacy in breast cancer cell lines |
| Antibacterial | Inhibition of β-lactamases | Low nanomolar Ki values against resistant strains |
| Antiviral | Interaction with viral proteins | Potential as antiviral agents |
| Sensor Applications | Binding to diols in biomolecules | Development of biosensors for glucose monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
